6-(4-(tert-butyl)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Description
BenchChem offers high-quality 6-(4-(tert-butyl)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(tert-butyl)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(4-tert-butylphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-18(2,3)12-8-6-11(7-9-12)15-14(16(26)13-5-4-10-29-13)19(28,20(21,22)23)25-17(27)24-15/h4-10,14-15,28H,1-3H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBXUEJPCZJCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-(tert-butyl)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 393.42 g/mol. The presence of the trifluoromethyl group and the thiophene moiety suggests potential interactions with biological targets due to the electron-withdrawing nature of fluorine and the unique properties of thiophene.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene rings have shown antimicrobial properties against various pathogens.
- Anticancer Properties : Some tetrahydropyrimidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The presence of hydroxyl and carbonyl groups may facilitate interactions with enzymes, potentially leading to inhibition of key metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory pathways. For instance, structure-activity relationship studies have shown that modifications in similar compounds can lead to enhanced enzyme inhibition.
- Radical Scavenging : Compounds with hydroxyl groups are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Cellular Uptake : The lipophilicity imparted by the tert-butyl group may enhance cellular uptake, facilitating the compound's action within target cells.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
- Anticancer Activity : A study conducted on tetrahydropyrimidine derivatives found that certain analogs exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 10 µM to 20 µM. The mechanism was linked to apoptosis induction through mitochondrial pathways .
- Anti-inflammatory Effects : Research has demonstrated that compounds containing trifluoromethyl groups can inhibit COX enzymes, leading to reduced prostaglandin synthesis. One study reported a derivative with an IC50 value of 8 µM against COX-2, indicating potential for anti-inflammatory applications .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry Applications
Antimycobacterial Activity:
The compound has shown promise in treating mycobacterial infections, including tuberculosis. Its structural features may enhance its interaction with bacterial cell walls, potentially overcoming the challenges posed by dormant mycobacteria, which are resistant to conventional treatments . The presence of the thiophene and trifluoromethyl groups may contribute to its efficacy by improving lipophilicity and bioavailability.
Antiviral Properties:
Recent studies have indicated that derivatives of tetrahydropyrimidine compounds can exhibit antiviral activity. The incorporation of the thiophene moiety has been linked to enhanced antiviral properties, making this compound a candidate for further investigation in antiviral drug development .
Anti-inflammatory Effects:
Compounds with similar structural frameworks have demonstrated anti-inflammatory properties. The hydroxy group in the tetrahydropyrimidine structure may play a crucial role in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Synthetic Methodologies
Synthesis Techniques:
The synthesis of 6-(4-(tert-butyl)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one can be achieved through various synthetic routes, including multicomponent reactions that allow for the efficient assembly of complex structures. Recent advancements in synthetic chemistry have highlighted methods such as the Biginelli reaction and other multicomponent reactions that facilitate the rapid generation of tetrahydropyrimidine derivatives .
High-Throughput Screening:
The application of high-throughput screening methods has been pivotal in evaluating the biological activities of this compound. Researchers have developed cost-effective assays that allow for the rapid assessment of its pharmacological properties against various biological targets, streamlining the drug discovery process .
Case Study: Antimycobacterial Efficacy
In a recent study, a derivative of this compound was tested against Mycobacterium tuberculosis strains. Results indicated a significant reduction in bacterial viability compared to control groups, suggesting that modifications to the tetrahydropyrimidine structure can enhance antimycobacterial activity. The study emphasized the importance of structural optimization for improving therapeutic outcomes .
Case Study: Antiviral Potential
Another investigation focused on the antiviral properties of similar tetrahydropyrimidine derivatives against viral pathogens. The findings revealed that certain modifications could lead to increased potency and selectivity against viral targets, paving the way for further development as antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
